molecular formula C17H16F3N3O3 B2527335 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethoxy)benzamide CAS No. 2034409-07-7

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2527335
CAS No.: 2034409-07-7
M. Wt: 367.328
InChI Key: FNKIVTLYTVGCCU-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C17H16F3N3O3 and its molecular weight is 367.328. The purity is usually 95%.
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Scientific Research Applications

Antiarrhythmic Activity

Benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain have been synthesized and evaluated for their oral antiarrhythmic activity in animal models. Compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide showed considerable potency, with variations in the heterocyclic ring allowed, highlighting the significance of the amine nitrogen's basicity and the link between heterocycle and amide nitrogen on antiarrhythmic activity (Banitt et al., 1977).

Synthesis and Characterization of Heterocyclic Compounds

Research has focused on the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its subsequent Ni and Pd complexes formation. These studies underscore the versatility of benzamide derivatives in generating new bonds between sulfur and nitrogen atoms, creating a five-membered ring structure. The structural elucidation through various spectroscopic methods and the generation of metal complexes highlight the compound's potential in coordination chemistry (Adhami et al., 2012).

Antifibrotic Drug Potential

Investigations into the pharmacokinetics, metabolism, and tissue distribution of benzamide derivatives have revealed their potential as oral anti-fibrotic drugs. Studies on compounds like IN-1130, an ALK5 inhibitor, indicate significant bioavailability and distribution into liver, kidneys, and lungs, suggesting their utility in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects (Kim et al., 2008).

Novel Synthetic Pathways

Research into the synthesis of substituted benzamides for potential therapeutic applications continues to evolve. The exploration of nucleophilic vinylic substitution (S(N)V) reactions of gem-difluoroenamides, for example, has led to the development of novel 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, demonstrating the innovative approaches in synthesizing structurally diverse benzamide derivatives (Meiresonne et al., 2015).

Properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-3-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c1-23-15(24)9-11-7-12(5-6-14(11)22-23)21-16(25)10-3-2-4-13(8-10)26-17(18,19)20/h2-4,8-9,12H,5-7H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKIVTLYTVGCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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